molecular formula C6H10N2S B11768698 N-Methyl-1-(thiazol-4-yl)ethanamine

N-Methyl-1-(thiazol-4-yl)ethanamine

Katalognummer: B11768698
Molekulargewicht: 142.22 g/mol
InChI-Schlüssel: QUTNDUPNKQCSGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1-(thiazol-4-yl)ethanamine: is an organic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine typically involves the reaction of thiazole derivatives with methylating agents. One common method is the alkylation of 4-thiazolecarboxaldehyde with methylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-1-(thiazol-4-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Methyl-1-(thiazol-4-yl)ethanamine is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .

Medicine: this compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Wirkmechanismus

The mechanism of action of N-Methyl-1-(thiazol-4-yl)ethanamine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Comparison: N-Methyl-1-(thiazol-4-yl)ethanamine is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a distinct candidate for various applications.

Eigenschaften

Molekularformel

C6H10N2S

Molekulargewicht

142.22 g/mol

IUPAC-Name

N-methyl-1-(1,3-thiazol-4-yl)ethanamine

InChI

InChI=1S/C6H10N2S/c1-5(7-2)6-3-9-4-8-6/h3-5,7H,1-2H3

InChI-Schlüssel

QUTNDUPNKQCSGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CSC=N1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.